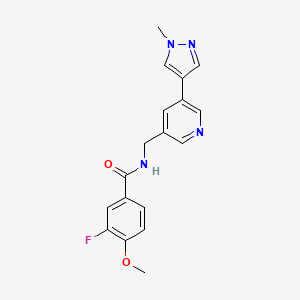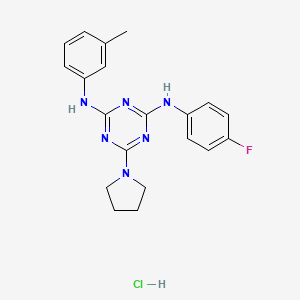
3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives often involves the use of cesium carbonate as a catalyst, employing carbon dioxide and 2-aminobenzonitriles as starting materials. This method has been successfully applied to synthesize key intermediates for various drugs, including Prazosin, Bunazosin, and Doxazosin, indicating its relevance to the compound of interest (Patil, Y., Tambade, P., Jagtap, S., & Bhanage, B., 2008). Additionally, palladium-catalyzed reactions combining isocyanides with carbon dioxide have been reported for the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones, offering a regio- and chemoselective approach that could be adapted for the synthesis of the specified compound (Mampuys, P., Neumann, H., Sergeyev, S., Orru, R., Jiao, H., Spannenberg, A., Maes, B., & Beller, M., 2017).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been the subject of extensive study. For example, structural investigations have highlighted the significance of chlorine atom(s) positioning on the benzofused moiety, influencing binding activities and selectivity towards specific receptors (Colotta, V., Catarzi, D., Varano, F., Calabri, F. R., Filacchioni, G., Costagli, C., & Galli, A., 2004). These insights are crucial for understanding the interaction mechanisms of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with biological targets.
Chemical Reactions and Properties
The chemical reactivity of quinazoline derivatives with urea, leading to novel compounds, exemplifies the complex chemical behavior of this class. This type of reactivity may be relevant for further modifications or derivatization of the compound of interest, potentially altering its biological activity or solubility (Klásek, A., Kořistek, K., Lyčka, A., & Holčapek, M., 2003).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and melting points, are crucial for their application in medicinal chemistry. Although specific data for 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not readily available, the methodologies applied in the synthesis and characterization of similar compounds can provide a foundation for determining these properties.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinazoline-2,4(1H,3H)-diones are influenced by their substitution pattern. The presence of electron-donating or withdrawing groups can significantly affect the compound's chemical behavior, which is essential for its potential use in chemical reactions or as a biological agent. The interaction of quinazoline derivatives with carbon dioxide in solvent-free conditions for synthesis provides insights into their chemical versatility and potential for further functionalization (Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T., 2007).
Applications De Recherche Scientifique
Synthesis and Bioactivity
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including those with substitutions that resemble the mentioned compound, has been explored for their bioactive potentials. These compounds exhibit a range of biological activities, which could include antitumor, antimicrobial, and anti-inflammatory properties. For instance, quinazoline derivatives have been evaluated for their antitumor activity towards various cell lines in vitro, showing significant potential due to their diverse biological activities (Maftei et al., 2013; Zhou et al., 2013).
Catalytic Synthesis
The synthesis techniques for quinazoline-2,4-diones have also been studied, focusing on green chemistry approaches. These methods aim to improve the synthesis efficiency of quinazoline derivatives using environmentally friendly conditions, such as catalytic systems that include carbon dioxide and base catalysts (Patil et al., 2008; Mizuno et al., 2007). These studies highlight the significance of quinazoline derivatives in the development of novel drugs and provide insights into sustainable synthetic methods.
Herbicidal Activity
Some quinazoline derivatives have been found to exhibit potent herbicidal activity, targeting specific enzymes crucial for plant growth. This suggests potential applications in agriculture, where such compounds could be developed as new herbicides to manage weed resistance (He et al., 2020). The structure-activity relationship (SAR) studies of these compounds provide valuable information for designing effective and selective herbicidal agents.
Antimicrobial and Anti-inflammatory Potential
Research into quinazoline derivatives has also included their evaluation for antimicrobial and anti-inflammatory activities. These compounds have shown promising results against a variety of bacterial and fungal strains, as well as in models of inflammation, indicating their potential as leads for the development of new therapeutic agents (Dewangan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "ethyl acetate", "methanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-aminobenzoic acid (1.0 g, 7.2 mmol) and phosphorus oxychloride (1.5 mL, 16.2 mmol) in chloroform (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "c. Extract the product with chloroform (3 x 20 mL) and dry over anhydrous sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 2-phenylquinazolin-4(3H)-one as a yellow solid (1.2 g, 90%).", "Step 2: Synthesis of 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-phenylquinazolin-4(3H)-one (1.0 g, 4.8 mmol) and 4-chlorobenzaldehyde (1.3 g, 8.6 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the product.", "d. Wash the product with water and dry under vacuum to obtain 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one (0.5 g, 1.5 mmol) and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine (0.5 g, 2.3 mmol) in acetic anhydride (10 mL).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 80%)." ] } | |
Numéro CAS |
1207008-12-5 |
Nom du produit |
3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN4O5 |
Poids moléculaire |
490.9 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-20-10-6-15(12-21(20)34-2)22-28-23(35-29-22)16-5-9-18-19(11-16)27-25(32)30(24(18)31)13-14-3-7-17(26)8-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
Clé InChI |
GKGAFSMSABVMAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)
![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)

![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)